8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Overview
Description
8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a dioxoloquinolinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: The compound’s unique structure may make it useful in the development of new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate can then be subjected to further reactions to construct the dioxoloquinolinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives.
Mechanism of Action
The mechanism by which 8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE exerts its effects is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
Uniqueness
8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is unique due to its combination of a brominated benzodioxole moiety and a dioxoloquinolinone core. This structural arrangement may confer distinct chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
8-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO5/c18-11-4-15-13(21-6-23-15)1-9(11)8-3-17(20)19-12-5-16-14(2-10(8)12)22-7-24-16/h1-2,4-5,8H,3,6-7H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANDJWGBGIKNOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC5=C(C=C4Br)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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